5-S-cysteinyl-3,4-dihydroxyphenylacetic acid
5-S-cysteinyl-3,4-dihydroxyphenylacetic acid
Brand Name:
Vulcanchem
CAS No.:
102986-13-0
VCID:
VC0035484
InChI:
InChI=1S/C11H13NO6S/c12-6(11(17)18)4-19-8-2-5(3-9(14)15)1-7(13)10(8)16/h1-2,6,13,16H,3-4,12H2,(H,14,15)(H,17,18)/t6-/m0/s1
SMILES:
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(=O)O
Molecular Formula:
C11H13NO6S
Molecular Weight:
287.29 g/mol
5-S-cysteinyl-3,4-dihydroxyphenylacetic acid
CAS No.: 102986-13-0
Main Products
VCID: VC0035484
Molecular Formula: C11H13NO6S
Molecular Weight: 287.29 g/mol
CAS No. | 102986-13-0 |
---|---|
Product Name | 5-S-cysteinyl-3,4-dihydroxyphenylacetic acid |
Molecular Formula | C11H13NO6S |
Molecular Weight | 287.29 g/mol |
IUPAC Name | (2R)-2-amino-3-[5-(carboxymethyl)-2,3-dihydroxyphenyl]sulfanylpropanoic acid |
Standard InChI | InChI=1S/C11H13NO6S/c12-6(11(17)18)4-19-8-2-5(3-9(14)15)1-7(13)10(8)16/h1-2,6,13,16H,3-4,12H2,(H,14,15)(H,17,18)/t6-/m0/s1 |
Standard InChIKey | VXENIQYLJYCIHB-LURJTMIESA-N |
Isomeric SMILES | C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)CC(=O)O |
SMILES | C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(=O)O |
Canonical SMILES | C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(=O)O |
Synonyms | 5-S-cysteinyl-3,4-dihydroxyphenylacetic acid 5-S-cysteinyl-dopac 5-S-cysteinyldopac |
PubChem Compound | 128185 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume